4,5-Dihydrothieno[2,3-c]pyran-7-one
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Overview
Description
“4,5-Dihydrothieno[2,3-c]pyran-7-one” is a chemical compound that has been synthesized for use in spectrometric work . It has been synthesized by a six-stage route from 3-bromofuran-2-carbaldehyde diethyl acetal and the corresponding thiophen acetal .
Synthesis Analysis
The synthesis of “4,5-Dihydrothieno[2,3-c]pyran-7-one” involves a six-stage route from 3-bromofuran-2-carbaldehyde diethyl acetal and the corresponding thiophen acetal . There are also other synthetic strategies for pyran derivatives, including multicomponent reaction (MCR) approaches .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4,5-Dihydrothieno[2,3-c]pyran-7-one” are part of a six-stage route starting from 3-bromofuran-2-carbaldehyde diethyl acetal and the corresponding thiophen acetal . Other synthetic strategies for pyran derivatives have been proposed, including multicomponent reaction (MCR) approaches .Scientific Research Applications
Crystal Structure Analysis
The compound has been analyzed for its crystal structure, revealing specific details about the arrangement and bonding in the molecule. For instance, in a study of a related compound, the dihedral angle between the dihydroindol-2-one and dihydrothieno[3,2-b]pyran ring systems was measured, which helps in understanding the molecular geometry and interactions in similar compounds (Shen et al., 2010).
Synthesis Techniques
Several studies focus on the synthesis of compounds related to 4,5-Dihydrothieno[2,3-c]pyran-7-one. For example, research has been conducted on synthesizing 3-aryloxyacetyl-6-methyl-2,3-dihydrothieno[3,2-c]pyran-4-ones, which could offer insights into methodologies applicable to 4,5-Dihydrothieno[2,3-c]pyran-7-one (Majumdar et al., 2002).
Nonlinear Optical Properties
The nonlinear optical properties of related compounds have been studied, which can be crucial for applications in photonics and optoelectronics. For instance, the nonlinear refractive index and absorption coefficient of 5-oxo-4,5-dihydroindeno[1,2-b]pyrans were measured, a study that can provide comparative data for 4,5-Dihydrothieno[2,3-c]pyran-7-one (Ara et al., 2007).
Medicinal Chemistry Applications
In the field of medicinal chemistry, compounds related to 4,5-Dihydrothieno[2,3-c]pyran-7-one have been synthesized and studied for their biological activities. This includes the synthesis of dihydropyrano[3,2-b]pyrans and their derivatives, which have significant relevance in drug discovery (Borah et al., 2021).
Spectroscopic and Structural Investigations
Spectroscopic techniques have been employed to study the structural properties of compounds related to 4,5-Dihydrothieno[2,3-c]pyran-7-one. This includes using techniques like FT-IR, NMR, and molecular docking to understand the molecular structure and potential interactions with biological targets (Kumar et al., 2020).
Catalysis and Synthetic Methodologies
Research has also been directed towards developing efficient synthetic routes for related compounds. For example, a study describes a synthetic route for 2,3-dihydrothiopyran-4-ones, which could be relevant for synthesizing 4,5-Dihydrothieno[2,3-c]pyran-7-one (Bi et al., 2005).
Future Directions
The future directions for “4,5-Dihydrothieno[2,3-c]pyran-7-one” and similar compounds could involve further exploration of their synthesis methods, including green chemistry approaches . Additionally, given the broad biological and pharmaceutical properties of pyran derivatives , there could be potential for further investigation into their uses in these fields.
properties
IUPAC Name |
4,5-dihydrothieno[2,3-c]pyran-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7-6-5(1-3-9-7)2-4-10-6/h2,4H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBKHZVYJDKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Thieno[2,3-c]pyran-7(5H)-one |
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